molecular formula C12H17N3O2 B1425561 N'-hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide CAS No. 1016767-16-0

N'-hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide

Cat. No.: B1425561
CAS No.: 1016767-16-0
M. Wt: 235.28 g/mol
InChI Key: DSKSSIOZPZAOAZ-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a morpholine ring and a benzene carboximidamide group.

Scientific Research Applications

N’-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide typically involves the reaction of morpholine with benzene carboximidamide derivatives. One common method includes the coupling of morpholine with benzene carboximidamide under specific reaction conditions, such as the presence of a catalyst and controlled temperature . The reaction may proceed through a series of steps, including cyclization and reduction reactions, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism by which N’-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide exerts its effects involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and benzene carboximidamide analogs. Examples are:

  • N’-hydroxy-3-methoxy-4-[2-(morpholin-4-yl)ethoxy]benzene-1-carboximidamide
  • N’-hydroxy-3-[2-(morpholin-4-yl)ethoxy]benzene-1-carboximidamide

Uniqueness

What sets N’-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide apart is its unique combination of the morpholine ring and benzene carboximidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-12(14-16)11-3-1-2-10(8-11)9-15-4-6-17-7-5-15/h1-3,8,16H,4-7,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKSSIOZPZAOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide
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Reactant of Route 4
N'-hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide

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